![molecular formula C9H10BrN3S B2685592 5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 1935957-20-2](/img/structure/B2685592.png)

5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

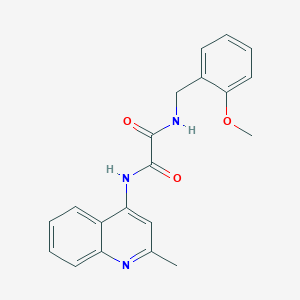

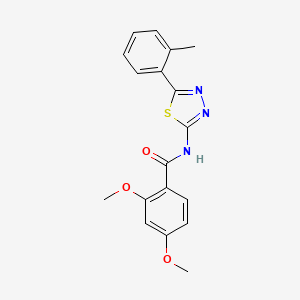

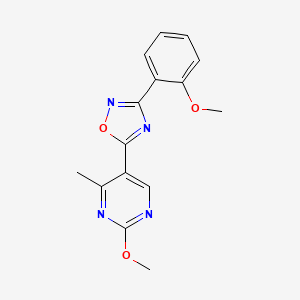

The compound “5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a bicyclo[2.2.1]heptane structure, which is a fused two-ring structure with seven carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a bicyclic heptane structure with a sulfur atom replacing one of the carbon atoms (thia), and a pyrimidine ring attached at the 5-position. The bromine atom would be attached to the 5-position of the pyrimidine ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the electronegativity of the bromine atom, the aromaticity of the pyrimidine ring, and the strain of the bicyclic structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the polarity of the molecule, the presence of the bromine atom, and the rigidity of the bicyclic structure .Aplicaciones Científicas De Investigación

Nucleophilic Displacement and Synthesis of Difunctionalized Azabicyclo Compounds

A study demonstrated the nucleophilic displacement of bromo substituents in azabicyclo compounds, leading to the synthesis of difunctionalized derivatives. This process, which requires an amine nitrogen, solvent, and metal salt choice, is crucial for creating compounds with various substituents, showcasing the versatility of bromopyrimidinyl-thia-azabicycloheptanes in chemical synthesis (Krow et al., 2009).

Inhibition of Viral Replication

In the realm of antiviral research, derivatives of the pyrimidine class have shown potent inhibitory effects on the replication of hepatitis B virus (HBV) in vitro. Compounds derived from bromopyrimidinyl-thia-azabicycloheptanes, such as 2',3'-dideoxy-3'-thiacytidine, demonstrated nearly complete cessation of viral DNA replication at low micromolar concentrations. This finding highlights the potential of these compounds in developing new antiviral therapies (Doong et al., 1991).

Development of Novel Epibatidine Analogues

Research into novel analgesics has benefited from the synthesis of epibatidine analogues using bromopyrimidinyl-thia-azabicycloheptane derivatives. These analogues have been evaluated for their nicotinic acetylcholine receptor binding and antinociceptive properties, contributing to the development of new pain management options (Carroll et al., 2001).

Synthesis of PET Radioligand Precursors

The compound has also found application in the synthesis of precursors for PET radioligands, which are crucial for neuroimaging and the study of neurological disorders. Improved synthetic methodologies involving bromopyrimidinyl-thia-azabicycloheptanes have facilitated the production of these precursors, enhancing the efficiency and yield of radioligands for medical imaging (Gao et al., 2010).

Enzyme Inhibition for Cancer Therapy

Finally, derivatives of this compound class have been explored as inhibitors of glycinamide ribonucleotide transformylase (GART), a key enzyme in nucleotide biosynthesis. By inhibiting GART, these compounds offer a novel approach to targeting cancer cell proliferation, showcasing the potential of bromopyrimidinyl-thia-azabicycloheptanes in developing new anticancer drugs (Varney et al., 1997).

Propiedades

IUPAC Name |

5-(5-bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3S/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSERIGYONRCARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C3=NC=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2685513.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685514.png)

![(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2685517.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)